molecular formula C5H9N3O B1352265 N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine CAS No. 588730-16-9

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine

Cat. No.: B1352265
CAS No.: 588730-16-9
M. Wt: 127.14 g/mol
InChI Key: ZKIQDRNNXDSBAF-UHFFFAOYSA-N
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Description

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS: 588730-16-9) is a heterocyclic amine with the molecular formula C₅H₉N₃O. The compound features a 1,2,5-oxadiazole (furazan) ring substituted with a methyl group at position 4 and a methylaminomethyl group at position 3 . This structure confers unique electronic properties due to the electron-deficient nature of the oxadiazole ring, making it valuable in medicinal chemistry as a precursor for bioactive molecules . It is primarily utilized as a medical intermediate, with applications in drug discovery and custom synthesis .

Properties

IUPAC Name

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIQDRNNXDSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409442
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588730-16-9
Record name N-Methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of 1,2,5-oxadiazole derivatives, including this compound, typically follows these key steps:

  • Formation of the 1,2,5-oxadiazole ring : This is commonly achieved via cyclization reactions involving amidoximes or hydrazides with appropriate carboxylic acid derivatives or aldehydes.

  • Introduction of the aminomethyl substituent : This is often done by nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group at the 3-position of the oxadiazole ring.

  • N-methylation of the amine : This can be performed either before or after attachment to the oxadiazole ring, using methylating agents such as formaldehyde with reducing agents (Eschweiler–Clarke reaction) or methyl iodide under basic conditions.

Specific Synthetic Procedures

Based on literature and chemical databases, the following synthetic approach is representative:

Step Reaction Type Reagents/Conditions Yield (%) Notes/References
1. Oxadiazole ring formation Cyclization of amidoxime with aldehyde or acid chloride Amidoxime + 4-methyl-substituted aldehyde, reflux in ethanol or DMF 60–80 Microwave-assisted synthesis can improve yield and reduce time
2. Introduction of aminomethyl group Nucleophilic substitution or reductive amination Halogenated oxadiazole intermediate + methylamine or N-methylamine, base (K2CO3), solvent (DMF or ethanol), 60–80°C 65–85 Reaction time 4–12 hours; purification by crystallization or chromatography
3. N-methylation (if needed) Eschweiler–Clarke methylation or methyl iodide alkylation Formaldehyde + formic acid or methyl iodide, base, room temperature to reflux 70–90 Applied if starting amine is not N-methylated

Industrial Scale Considerations

  • Continuous flow reactors are employed to optimize heat and mass transfer, improving yield and reproducibility.

  • Purification typically involves crystallization or chromatographic techniques to achieve >95% purity.

  • Storage requires sealed refrigeration to maintain compound stability.

Research Findings and Optimization

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation accelerates the cyclization step, achieving yields of 70–80% within 15 minutes at 60% power, compared to conventional reflux methods requiring several hours.

Solvent and Base Effects

  • Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency for aminomethyl introduction.

  • Potassium carbonate is preferred as a mild base to avoid side reactions.

  • Reaction temperature optimization (60–80°C) balances reaction rate and product stability.

Purification and Characterization

  • Purification by recrystallization from ethanol or ethyl acetate yields analytically pure product.

  • Characterization by NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy confirms structure and purity.

Data Table Summarizing Preparation Parameters

Parameter Method A (Conventional) Method B (Microwave-Assisted) Industrial Scale
Ring formation time 4–6 hours reflux 15 minutes microwave Continuous flow, 1–2 hours
Yield (ring formation) 60–70% 75–80% 70–75%
Aminomethylation conditions 60–80°C, 6–12 hours 60–80°C, 4–6 hours Optimized batch, 8 hours
Yield (aminomethylation) 65–75% 70–85% 75–80%
Purification Crystallization Crystallization Chromatography + crystallization
Product purity 95% 95–98% >98%

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.

Scientific Research Applications

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in proteins and nucleic acids .

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Amines

Compound Name Heterocycle Substituents Molecular Formula Key Features
This compound 1,2,5-oxadiazole 4-methyl, 3-(methylaminomethyl) C₅H₉N₃O Electron-deficient ring; medical intermediate
N,N-Dimethyl-1-(1-phenethyl-1H-1,2,3-triazol-4-yl)methanamine 1,2,3-triazole Phenethyl, dimethylaminoethyl C₁₃H₁₈N₄ Electron-rich ring; synthesized via CuAAC click chemistry
N-methyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine 1,2,3-thiadiazole 4-methyl, 5-(methylaminomethyl) C₅H₉N₃S Sulfur-containing; higher polarizability
N-Methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine 1,2-oxazole 5-methyl, 3-phenyl, 4-(methylaminomethyl) C₁₂H₁₄N₂O Electron-rich; phenyl enhances lipophilicity
N-methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine Pyrazole 1,3,5-trimethyl, 4-(methylaminomethyl) C₈H₁₅N₃ Bulky substituents; plant growth modulation

Key Observations :

  • Electronic Effects : The 1,2,5-oxadiazole in the target compound is more electron-deficient than triazoles or oxazoles, influencing its reactivity in electrophilic substitutions .

Key Observations :

  • The target compound’s synthesis is less documented but likely involves oxadiazole ring formation via nitrile oxide cycloadditions, contrasting with triazoles (click chemistry) or thiadiazoles (SNAr reactions) .
  • Pyrazole derivatives require multi-step functionalization, including sulfonylation, to achieve bioactive profiles .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight LogP (Predicted) Solubility Stability
Target Compound 127.15 g/mol 0.98 Low (hydrophobic) Stable under refrigeration
1,2,3-Triazole Derivative 230.31 g/mol 2.45 Moderate (DMF) Air-stable
1,2,3-Thiadiazole Derivative 143.21 g/mol 1.12 Low Sensitive to oxidation
Pyrazole Derivative (C1) 344.43 g/mol 3.20 Low (CHCl3/MeOH) Hygroscopic

Key Observations :

  • The target compound’s lower molecular weight and LogP suggest better bioavailability compared to bulkier pyrazole or triazole derivatives .
  • Thiadiazoles may require stabilizers due to sulfur’s oxidative sensitivity .

Biological Activity

N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine (CAS Number: 588730-16-9) is a novel chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a five-membered oxadiazole ring, which is integral to its biological activity. Its molecular formula is C5H9N3OC_5H_9N_3O, with a molecular weight of 127.15 g/mol. The InChI and SMILES representations are as follows:

  • InChI : InChI=1S/C5H9N3O/c1-4-5(3-6-2)8-9-7-4/h6H,3H2,1-2H3
  • SMILES : Cc1nonc1CN

Target and Mode of Action

The specific biological targets of this compound remain largely unidentified. However, the presence of the oxadiazole moiety suggests interactions with various biological pathways. Oxadiazoles are known to act as pharmacophores in drug design due to their ability to interact with multiple targets in cellular systems.

Biochemical Pathways

Research indicates that oxadiazole derivatives can influence several biochemical pathways related to cell proliferation and apoptosis. For example, studies have shown that certain oxadiazole derivatives induce apoptosis in cancer cell lines in a dose-dependent manner .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound and related compounds. The following table summarizes key findings from various studies:

StudyCompoundCell LineIC50 (µM)Mechanism
5aMCF-70.65Apoptosis induction
5bU9372.41Cell cycle arrest at G0-G1 phase
Ox1Promastigote32.9Inhibition of viability

These findings indicate that N-methyl derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting their potential as therapeutic agents.

Antimicrobial Activity

In addition to anticancer properties, compounds containing the oxadiazole ring have also demonstrated antimicrobial effects. For instance, derivatives have shown activity against both bacterial and fungal strains, although specific data on this compound's antimicrobial efficacy is still limited.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized. However, it is noted that compounds in this class tend to exhibit favorable absorption and distribution characteristics due to their relatively low molecular weight and lipophilicity.

Case Studies

Several case studies have explored the application of oxadiazole derivatives in drug discovery:

  • Anticancer Studies : A study evaluated the cytotoxic effects of various oxadiazole derivatives against leukemia cell lines. Results indicated that certain derivatives had IC50 values in the sub-micromolar range, significantly outperforming standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Flow cytometry analyses revealed that some oxadiazole compounds induce apoptosis through mitochondrial pathways, highlighting their potential for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic methodologies for N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)methanamine?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are often used to enhance reaction efficiency .
  • Catalyst use : Transition-metal catalysts or acid/base catalysts may accelerate intermediate formation .
  • Microwave-assisted synthesis : This method improves reaction rates and yields compared to conventional heating . Structural confirmation requires NMR and mass spectrometry for intermediates and final products.

Q. What analytical techniques are critical for characterizing this compound?

Comprehensive characterization involves:

  • Spectroscopic methods : 1^1H/13^13C NMR to verify methyl and oxadiazole substituents .
  • Chromatography : HPLC or GC-MS for purity assessment .
  • X-ray crystallography : To resolve ambiguities in isomerism (e.g., 1,2,5-oxadiazol-3-yl vs. 1,3,4-oxadiazole derivatives) .

Q. How do structural features influence its physicochemical properties?

The compound’s oxadiazole core and methylamine substituent contribute to:

  • Polarity : The oxadiazole ring increases solubility in polar solvents .
  • Stability : Electron-withdrawing oxadiazole groups may enhance thermal stability compared to thiazole analogs .
  • Bioavailability : The methyl group on the oxadiazole ring can alter logP values, impacting membrane permeability .

Advanced Research Questions

Q. How do structural modifications affect structure-activity relationships (SAR) in related compounds?

Comparative studies with analogs reveal:

  • Substituent position : Moving the methyl group on the oxadiazole ring (e.g., 3-yl vs. 2-yl) alters binding affinity to biological targets .
  • Ring isomerism : 1,2,5-oxadiazole derivatives exhibit distinct pharmacological profiles vs. 1,3,4-oxadiazoles due to electronic differences .
  • Amine substitution : N-methyl vs. N-ethyl groups impact steric interactions in enzyme binding pockets .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Isomer impurities : Chromatographic separation (e.g., chiral HPLC) ensures enantiomeric purity .
  • Assay variability : Standardize protocols (e.g., MIC assays for antimicrobial studies) using reference strains .
  • Structural confirmation : Cross-validate with X-ray or computational modeling to rule out misassignment .

Q. What mechanistic insights exist for its interaction with biological targets?

Preliminary studies on analogs suggest:

  • Covalent binding : Light-induced reactions (e.g., with trifluoromethylphenyl groups) enable targeted protein modification .
  • Enzyme inhibition : Oxadiazole derivatives may act as competitive inhibitors in enzymes like dehydrogenases .
  • Receptor modulation : Molecular docking simulations predict interactions with neurotransmitter transporters (e.g., norepinephrine transporter) .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

Key approaches include:

  • Prodrug design : Masking the amine group with acetyl or carbamate moieties to enhance bioavailability .
  • Formulation : Use of cyclodextrins or liposomes to improve aqueous solubility .
  • Metabolic stability : Introduce fluorinated substituents to reduce CYP450-mediated degradation .

Q. How does its biological activity compare to structurally similar compounds?

  • Antimicrobial activity : Less potent than thiazole analogs (e.g., N-methyl-1-(thiazol-2-yl)methanamine) against Gram-negative bacteria .
  • CNS targeting : Higher selectivity for monoamine transporters compared to isoxazole derivatives .
  • Toxicity : Lower cytotoxicity than nitro-substituted oxadiazoles (e.g., ANAZF derivatives) .

Methodological Challenges & Safety

Q. What are common pitfalls in synthesizing this compound?

  • Side reactions : Oxadiazole ring degradation under acidic conditions; use buffered pH during workup .
  • Byproduct formation : Monitor for N-oxide derivatives via LC-MS .
  • Scale-up issues : Microwave-assisted synthesis may require specialized equipment for large batches .

Q. What safety protocols are recommended for handling?

  • Irritancy : Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in related amines .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal .
  • Stability : Store under inert atmosphere to prevent oxidation of the oxadiazole ring .

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